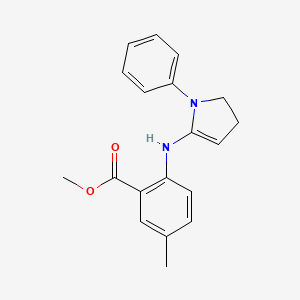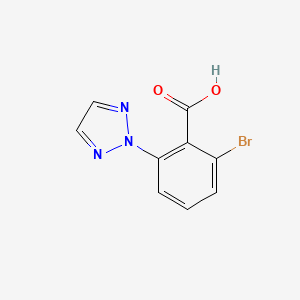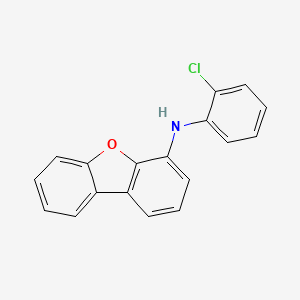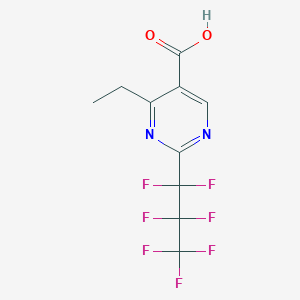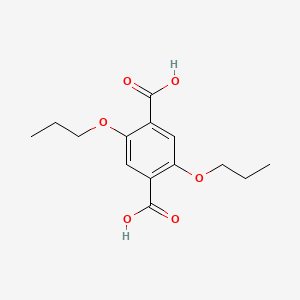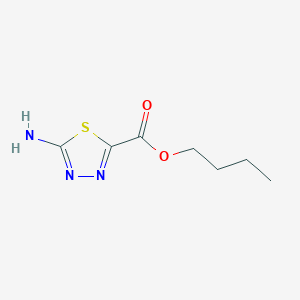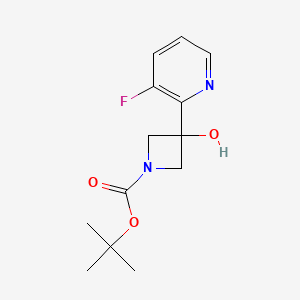
5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-Etoxiifenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto específico se caracteriza por la presencia de un grupo etoxiifenil, un grupo fenil y un grupo tiol unidos al anillo de triazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(((4-Etoxiifenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-tiol típicamente involucra múltiples pasos. Un método común es la reacción de 4-etoxi anilina con formaldehído para formar una base de Schiff, que luego se hace reaccionar con fenilhidrazina para formar el anillo de triazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando el uso de reactores automatizados y sistemas de purificación. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlarían cuidadosamente para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(((4-Etoxiifenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-tiol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo tiol se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como nitración, sulfonación y halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y ácido nítrico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución electrófila típicamente requieren ácidos o bases fuertes como catalizadores y temperaturas elevadas.
Principales Productos Formados
Oxidación: Disulfuros, ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Derivados nitro, sulfonilo y halogenados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la resistencia a la corrosión.
Mecanismo De Acción
El mecanismo de acción de 5-(((4-Etoxiifenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas e inhibir su actividad, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la división celular, convirtiéndolo en un posible agente anticancerígeno. El grupo tiol también puede interactuar con iones metálicos, lo que puede contribuir a sus propiedades antimicrobianas.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetil anilina
- 2-Metoxi-5-((fenilamino)metil)fenol
Singularidad
5-(((4-Etoxiifenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-tiol es único debido a la presencia del grupo etoxiifenil y el grupo tiol, que confieren propiedades químicas y biológicas específicas. La combinación de estos grupos funcionales lo hace distinto de otros derivados de triazol y contribuye a su diversa gama de aplicaciones.
Propiedades
Fórmula molecular |
C17H18N4OS |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-[(4-ethoxyanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4OS/c1-2-22-15-10-8-13(9-11-15)18-12-16-19-20-17(23)21(16)14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3,(H,20,23) |
Clave InChI |
FUIBZVGEWCPAMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



